molecular formula C14H21Cl2NO B1426331 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-65-8

2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1426331
M. Wt: 290.2 g/mol
InChI Key: GVPKYLLJXLJEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the formula C14H21Cl2NO . It is stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular weight of “2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride” is 290.23 . The exact structure is not provided in the sources I found.


Physical And Chemical Properties Analysis

This compound is stored in a dry room at room temperature . Other specific physical and chemical properties are not mentioned in the sources I found.

Scientific Research Applications

Synthesis and Molecular Structure

Research has shown that compounds similar to 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride can be synthesized for detailed molecular structure analysis. For instance, a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, was synthesized and its crystal and molecular structure were studied, highlighting the compound's potential in crystallography and molecular design (Khan et al., 2013).

Molecular and Crystal Structures

The molecular and crystal structures of derivatives of piperidine, like 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, have been determined. This shows the interest in understanding the structural aspects of piperidine derivatives for applications in crystallography and materials science (Kuleshova & Khrustalev, 2000).

Impurity Analysis in Pharmaceutical Compounds

Studies have been conducted on identifying and quantifying impurities in cloperastine hydrochloride, a piperidine derivative, which underscores the importance of piperidine derivatives in pharmaceutical quality control and drug synthesis (Liu et al., 2020).

Synthesis and Characterization for Antibacterial and Antifungal Activities

Piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This highlights their potential application in developing new antimicrobial agents (Fuloria et al., 2009).

properties

IUPAC Name

2-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-5-6-14(13(15)10-11)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPKYLLJXLJEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.